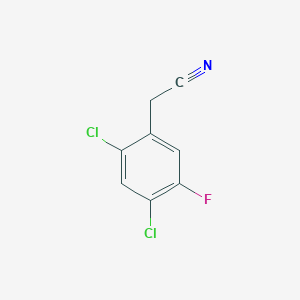

2,4-Dichloro-5-fluorophenylacetonitrile

Descripción general

Descripción

2,4-Dichloro-5-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H4Cl2FN and a molecular weight of 204.02 g/mol. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorophenylacetonitrile typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Derivatives with different substituents replacing the chlorine atoms.

Reduction: 2,4-Dichloro-5-fluorophenylamine.

Oxidation: Various oxidized derivatives depending on the specific conditions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,4-Dichloro-5-fluorophenylacetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of fluoroquinolone antibiotics, such as ciprofloxacin. The compound's structure allows for the introduction of fluorine and chlorine substituents, which enhance the biological activity and efficacy of these drugs.

Case Study: Synthesis of Ciprofloxacin

- Background : Ciprofloxacin is a broad-spectrum antibiotic used to treat bacterial infections.

- Synthesis Pathway : The synthesis involves using this compound as a precursor to generate key intermediates that lead to the final antibiotic product.

- Yield Improvement : Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve the yield of ciprofloxacin from its precursors, including this compound.

Agrochemical Applications

In agrochemistry, this compound is utilized in the development of herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it a valuable component in creating effective agricultural chemicals.

Case Study: Development of Herbicides

- Research Focus : Studies have been conducted to evaluate the herbicidal activity of formulations containing this compound.

- Findings : Experimental results indicate that this compound exhibits selective herbicidal properties against certain weed species while being less harmful to crops, thus supporting sustainable agricultural practices.

Chemical Synthesis and Research

The synthesis of this compound itself has been a subject of research due to its importance as a building block in organic chemistry. Various synthetic routes have been explored to enhance efficiency and yield.

Synthesis Process Overview

- The compound can be synthesized through a multi-step process involving:

- Chlorination of fluorinated aromatic compounds.

- Nitrilation followed by acylation reactions.

Table 1: Summary of Synthesis Methods for this compound

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

- 2,4-Dichlorophenylacetonitrile

- 2,5-Dichlorophenylacetonitrile

- 2,4-Difluorophenylacetonitrile

Comparison: 2,4-Dichloro-5-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific research and industrial applications.

Actividad Biológica

2,4-Dichloro-5-fluorophenylacetonitrile (DCFPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological applications of DCFPA, particularly focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : C₈H₄Cl₂FN

- Molecular Weight : 202.03 g/mol

- CAS Number : 2774021

The compound features a dichlorinated and fluorinated phenyl ring attached to an acetonitrile group, which contributes to its biological reactivity.

Synthesis and Characterization

DCFPAs can be synthesized through various methods, including cyclization reactions involving 2,4-dichloro-5-fluorobenzoyl hydrazide. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

DCFPA has been extensively studied for its antimicrobial activity against various bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of DCFPA derivatives:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DCFPA | Staphylococcus aureus | 32 µg/mL |

| DCFPA | Escherichia coli | 64 µg/mL |

| DCFPA | Candida albicans | 16 µg/mL |

Studies have shown that DCFPA exhibits potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria such as Escherichia coli . Its antifungal properties have also been documented, demonstrating effectiveness against Candida albicans with an MIC of 16 µg/mL.

The antimicrobial mechanism of DCFPA is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. The presence of electronegative halogen atoms (chlorine and fluorine) enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent cellular disruption .

Case Studies

- Antimicrobial Efficacy : A study involving a series of DCFPA derivatives demonstrated that compounds with additional functional groups exhibited enhanced antimicrobial activity compared to the parent compound. For example, derivatives with hydroxyl or methoxy groups showed improved efficacy against resistant strains of Staphylococcus aureus .

- Synergistic Effects : Research has indicated potential synergistic effects when DCFPA is combined with conventional antibiotics. In vitro studies revealed that co-administration with penicillin resulted in a significant reduction in MIC values for resistant bacterial strains, suggesting a promising avenue for overcoming antibiotic resistance .

Propiedades

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJWOKRNKDGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276235 | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-28-4 | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.